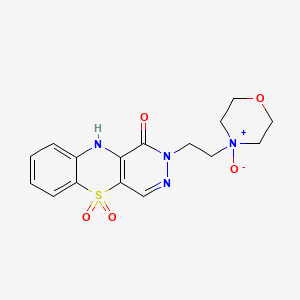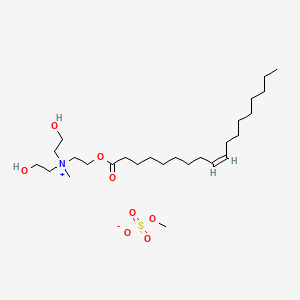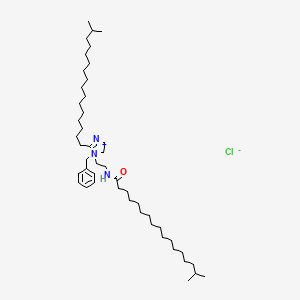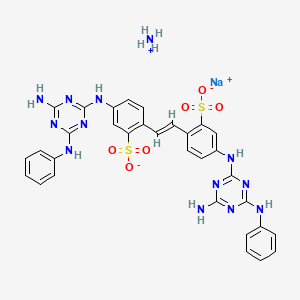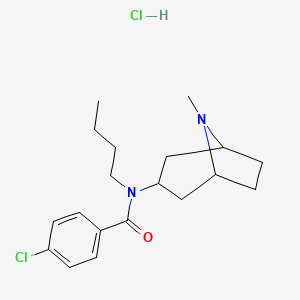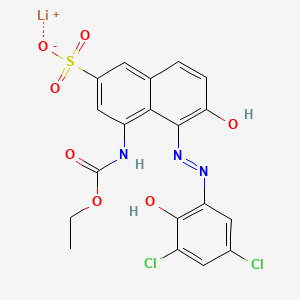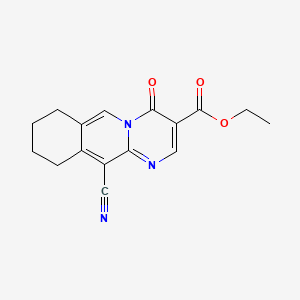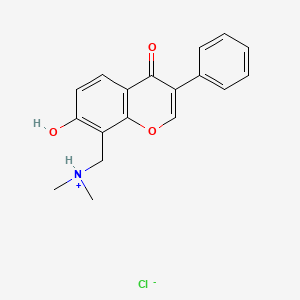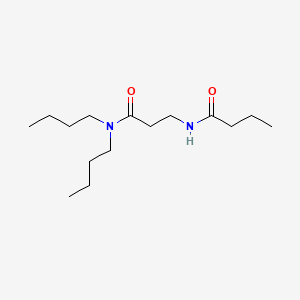
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the activation of carbon-nitrogen triple bonds. One common method involves the use of transition metal catalysts to facilitate the formation of the desired heterocyclic structure. For example, the CuI- or Ag2CO3-catalyzed [3+2] cycloaddition of propargyl-substituted dihydroisoindolin-1-one with arylnitrile oxides can produce various derivatives .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., CuI, Ag2CO3), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [3+2] cycloaddition reaction can produce isoxazole and 1,2,3-triazole derivatives .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Employed in the study of biological processes and as probes for imaging and diagnostic purposes.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic derivatives such as:
1H- and 2H-Indazoles: These compounds share structural similarities and are also used in various scientific and industrial applications.
Isoxazole and 1,2,3-Triazole Derivatives: These compounds are often synthesized using similar methods and have comparable applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific structural features and the range of reactions they can undergo. Their ability to form stable complexes with various biological targets makes them particularly valuable in medicinal chemistry and drug development .
Propiedades
Número CAS |
115398-88-4 |
|---|---|
Fórmula molecular |
C28H26N6O4 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
2-[[1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H26N6O4/c1-19-6-8-20(9-7-19)31-14-12-30(13-15-31)18-33-25-5-3-2-4-24(25)29-26(33)17-32-27(35)22-11-10-21(34(37)38)16-23(22)28(32)36/h2-11,16H,12-15,17-18H2,1H3 |
Clave InChI |
PTHOBLXWJGJARJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4N=C3CN5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


